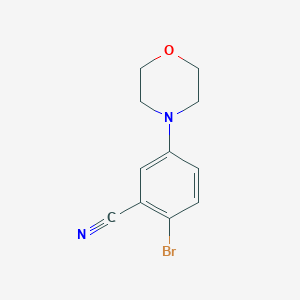

2-Bromo-5-morpholinobenzonitrile

Descripción general

Descripción

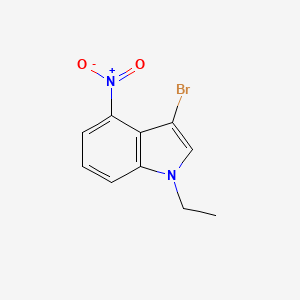

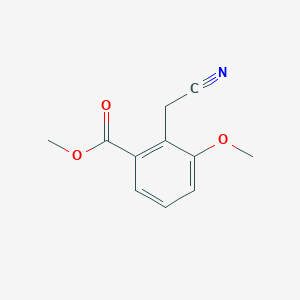

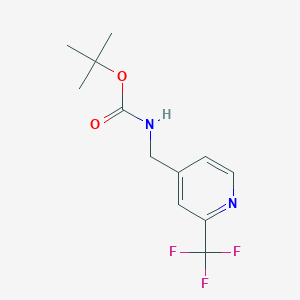

2-Bromo-5-morpholinobenzonitrile is a chemical compound with the molecular formula C11H11BrN2O and a molecular weight of 267.12 g/mol. It is used as an opioid receptor antagonist, which can be useful in the treatment of diseases mediated by opioid receptors .

Synthesis Analysis

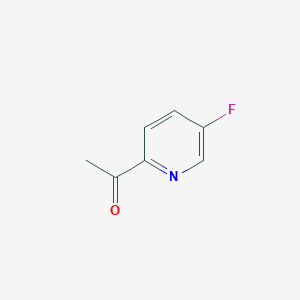

The synthesis of 2-Bromo-5-morpholinobenzonitrile involves a reaction with potassium carbonate in dimethyl sulfoxide at 100°C for 48 hours . The reaction mixture consists of 2-bromo-5-fluorobenzonitrile (10 g, 50 mmol), morpholine (4.37 mL, 50 mmol), and potassium carbonate (6.91 g, 50 mmol), in DMSO (100 mL). After stirring, the reaction mixture is poured into water (200 mL) and stirred for 1 hour. The precipitate is then filtered off and purified by column chromatography on silica gel .Chemical Reactions Analysis

The chemical reaction involved in the synthesis of 2-Bromo-5-morpholinobenzonitrile is a reaction with potassium carbonate in dimethyl sulfoxide at 100°C for 48 hours . The reaction mixture consists of 2-bromo-5-fluorobenzonitrile (10 g, 50 mmol), morpholine (4.37 mL, 50 mmol), and potassium carbonate (6.91 g, 50 mmol), in DMSO (100 mL). After stirring, the reaction mixture is poured into water (200 mL) and stirred for 1 hour. The precipitate is then filtered off and purified by column chromatography on silica gel .Aplicaciones Científicas De Investigación

α-Glucosidase Inhibitors

Scientific Field: Medicinal Chemistry

Methods of Application: The synthesis of 5-bromo-2-aryl benzimidazole derivatives was carried out, and the compounds were characterized using various spectroscopic techniques . Molecular docking was performed to understand the interaction of the molecules with the active site of the enzyme .

Results: Twenty-three out of twenty-five synthesized compounds showed excellent to moderate α-glucosidase inhibitory activity, with IC50 values ranging from 12.4 to 103.2 μM . Some compounds showed even better inhibition than the standard drug acarbose .

OLED Applications and APIs in Antitumour and Anti-inflammatory Applications

Scientific Field: Organic Electronics and Medicinal Chemistry

Methods of Application: The bromide and fluoride substituents on 2-Bromo-5-fluorobenzonitrile display different reactivities, enabling selective substitution reactions . This compound is synthesized into quinazolines for use in antitumour and anti-inflammatory applications .

Results: A TADF dye synthesized from 2-bromo-5-fluorobenzonitrile with phenoxazines, carbazoles, or acridan in a two-step reaction showed a maximum current efficiency of 16.3 cdA-1, a maximum powder efficiency of 12.2 lmW-1, and an external quantum efficiency of 5% .

Synthesis of Quinazolinones

Scientific Field: Medicinal Chemistry

Methods of Application: The synthesis of quinazolinones starts from o-bromobenzonitrile . The bromide and fluoride substituents display different reactivities, thus enabling selective substitution reactions .

Results: The synthesized quinazolines have shown potential for use in antitumor and anti-inflammatory applications .

Pharmaceutical Testing

Scientific Field: Pharmaceutical Sciences

Methods of Application: This compound can be purchased online for pharmaceutical testing . The specific methods of application would depend on the nature of the tests being conducted .

Results: The results or outcomes would vary depending on the specific tests conducted .

Synthesis of TADF Dyes in OLED Applications

Scientific Field: Organic Electronics

Methods of Application: A TADF dye, named as 2-phenoxazine-5-acridine-benzonitrile, is synthesized from 2-bromo-5-fluorobenzonitrile with phenoxazines, carbazoles or acridan in a two-step reaction that includes nucleophilic aromatic substitution and Buchwald-Hartwig amination .

Results: The resulting OLED device shows a maximum current efficiency of 16.3 cdA -1, a maximum powder efficiency of 12.2 lmW -1 and an external quantum efficiency of 5% .

Pharmaceutical Testing

Scientific Field: Pharmaceutical Sciences

Methods of Application: This compound can be purchased online for pharmaceutical testing . The specific methods of application would depend on the nature of the tests being conducted .

Results: The results or outcomes would vary depending on the specific tests conducted .

Propiedades

IUPAC Name |

2-bromo-5-morpholin-4-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O/c12-11-2-1-10(7-9(11)8-13)14-3-5-15-6-4-14/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWQNTPZCJFCZRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=C(C=C2)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-morpholinobenzonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

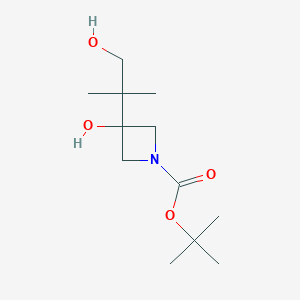

![(1S,3aR,6aS)-tert-Butyl octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B1397905.png)

![Methyl 7-chlorothieno[3,2-B]pyridine-2-carboxylate](/img/structure/B1397909.png)